molecular formula C16H17N3O3S B2784711 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 1903602-18-5

2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2784711
CAS No.: 1903602-18-5
M. Wt: 331.39
InChI Key: NLGXIWVQMUJGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is an organic compound known for its complex structure and interesting biochemical properties. This compound has gained attention in various fields, including medicinal chemistry and pharmaceutical research, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. A plausible route begins with the construction of the furan ring, followed by the introduction of the dimethyl groups. The thieno[2,3-d]pyrimidinone moiety is then synthesized separately and subsequently coupled with the furan ring via a suitable linking group, using reagents like coupling agents and catalysts under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound would likely employ optimized versions of the laboratory synthetic routes, focusing on maximizing yield, minimizing by-products, and ensuring scalability. Techniques like continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

  • Substitution: : Halogens in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products of these reactions vary depending on the specific reagents and conditions used. Oxidation typically yields higher oxidation states of sulfur compounds, reduction yields alcohols, and substitution introduces new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is utilized for its potential as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its interactions with various biological macromolecules, potentially revealing new insights into enzyme mechanisms or receptor-ligand binding.

Medicine

Medically, the compound’s structure suggests it could interact with certain biological targets, making it a candidate for drug development research, particularly in the areas of anti-cancer, anti-inflammatory, or anti-microbial agents.

Industry

In the industrial sector, this compound might be evaluated for its use in material science or as a precursor for the synthesis of specialized polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide exerts its effects is not fully elucidated, but it is believed to involve specific molecular targets such as enzymes or receptors. The compound likely interacts with these targets through hydrogen bonding, hydrophobic interactions, and possibly covalent modifications, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison

Compared to other similar compounds, such as 2,5-dimethyl-N-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide, this compound possesses a unique substitution pattern on the thieno[2,3-d]pyrimidinone moiety, which may confer distinct biological activities and chemical reactivity.

List of Similar Compounds

  • 2,5-dimethyl-N-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

  • 2,5-dimethyl-N-(2-(2-methyl-4-oxoquinolin-3(4H)-yl)ethyl)furan-3-carboxamide

  • 2,5-dimethyl-N-(2-(2-methyl-4-oxobenzothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

There you go, a deep dive into the compound 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide. Fascinating stuff, isn’t it?

Properties

IUPAC Name

2,5-dimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-8-13(10(2)22-9)14(20)17-5-6-19-11(3)18-15-12(16(19)21)4-7-23-15/h4,7-8H,5-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGXIWVQMUJGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.